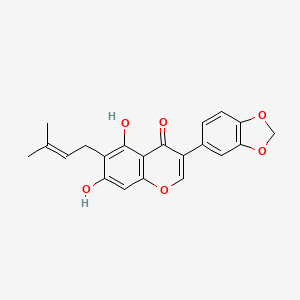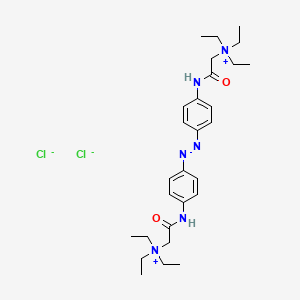
Fenoprofen monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenoprofen monohydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . It is a propionic acid derivative, structurally related to other NSAIDs such as ibuprofen and naproxen . This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain signaling .
準備方法
Synthetic Routes and Reaction Conditions
Fenoprofen monohydrate can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacetic acid. This intermediate is then converted to fenoprofen through a series of reactions including esterification and hydrolysis .
Industrial Production Methods
In industrial settings, this compound is typically produced using high-throughput methods that optimize yield and purity. Techniques such as solvent evaporation and crystallization are employed to obtain the final product in its monohydrate form .
化学反応の分析
Types of Reactions
Fenoprofen monohydrate undergoes several types of chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert fenoprofen to its corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, which are the primary urinary metabolites .
科学的研究の応用
Fenoprofen monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.
Medicine: Fenoprofen is investigated for its potential in treating various inflammatory conditions and its mechanism of action.
Industry: It is used in the development of new drug formulations and delivery systems
作用機序
Fenoprofen monohydrate exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The reduction in prostaglandin levels results in the alleviation of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis .
類似化合物との比較
Similar Compounds
Fenoprofen monohydrate is similar to other NSAIDs such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
Uniqueness
What sets this compound apart from these compounds is its specific pharmacokinetic profile and its relatively lower incidence of gastrointestinal side effects compared to aspirin . Additionally, fenoprofen has been shown to have a unique stereoselective bioconversion, where the ®-enantiomer is converted to the active (S)-enantiomer .
This compound continues to be a valuable compound in both clinical and research settings due to its efficacy and relatively favorable safety profile.
特性
CAS番号 |
1794827-48-7 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
2-(3-phenoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C15H14O3.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);1H2 |
InChIキー |
ARCKLGNSWQIPLI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)


![Mangafodipir trisodium [vandf]](/img/structure/B10752371.png)
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)




![7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752411.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B10752420.png)
![[(4Z,6Z,8S,9R,10Z,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752422.png)
![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)
